4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

4‑Pyridin‑3‑yl‑1,2,5‑oxadiazol‑3‑amine (CAS 131988‑01‑7) is a 3‑amino‑1,2,5‑oxadiazole (aminofurazan) substituted at the 4‑position with a pyridin‑3‑yl group. With a molecular formula C₇H₆N₄O and a molecular weight of 162.15 g·mol⁻¹, it is a compact, heteroaromatic scaffold that presents both a hydrogen‑bond donor (amine) and multiple hydrogen‑bond acceptors (oxadiazole N/O, pyridine N).

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 131988-01-7
Cat. No. B1349469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine
CAS131988-01-7
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NON=C2N
InChIInChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11)
InChIKeyPPUBDHWJUIFECR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine – Core Building‑Block Profile for Procurement & Screening


4‑Pyridin‑3‑yl‑1,2,5‑oxadiazol‑3‑amine (CAS 131988‑01‑7) is a 3‑amino‑1,2,5‑oxadiazole (aminofurazan) substituted at the 4‑position with a pyridin‑3‑yl group. With a molecular formula C₇H₆N₄O and a molecular weight of 162.15 g·mol⁻¹, it is a compact, heteroaromatic scaffold that presents both a hydrogen‑bond donor (amine) and multiple hydrogen‑bond acceptors (oxadiazole N/O, pyridine N) [1]. The 1,2,5‑oxadiazole (furazan) ring is less frequently exploited in medicinal chemistry than the 1,2,4‑ or 1,3,4‑isomers, giving this compound a distinct pharmacophoric pattern that can be leveraged in fragment‑based or diversity‑oriented synthesis .

Why 4‑Pyridin‑3‑yl‑1,2,5‑oxadiazol‑3‑amine Cannot Be Swapped with Common Oxadiazole Isomers


The oxadiazole family comprises several regioisomers (1,2,4‑, 1,3,4‑, 1,2,5‑) that differ fundamentally in their electronic distribution, hydrogen‑bonding capacity, and metabolic stability. The 1,2,5‑oxadiazole (furazan) ring in this compound places the endocyclic oxygen adjacent to only one nitrogen, resulting in a distinct dipole moment and a lower calculated partition coefficient (XLogP3 = 0.7) compared to many 1,2,4‑oxadiazole analogs with identical substituents [1]. Furthermore, the 3‑amino group on the furazan undergoes unique transformations (e.g., diazotization, reaction with azides) that are not shared by the amino group on 1,2,4‑ or 1,3,4‑oxadiazole cores . Simple replacement with a “pyridinyl‑oxadiazol‑amine” of different regio‑chemistry therefore risks altered reactivity, solubility, and target‑binding profiles, making lot‑specific, structure‑verified sourcing essential.

Quantitative Differentiation of 4‑Pyridin‑3‑yl‑1,2,5‑oxadiazol‑3‑amine from Closest Analogs


Regioisomeric Core Identity: 1,2,5‑Oxadiazole vs. 1,2,4‑Oxadiazole

The target compound bears a 1,2,5‑oxadiazole (furazan) core, whereas the commonly encountered analog 5‑(pyridin‑3‑yl)‑1,2,4‑oxadiazol‑3‑amine (CAS 73631‑18‑2) contains a 1,2,4‑oxadiazole ring. This regioisomerism alters key physicochemical descriptors. For the target compound, PubChem lists XLogP3 = 0.7, hydrogen‑bond donor count = 1, hydrogen‑bond acceptor count = 5, and topological polar surface area (TPSA) = 77.8 Ų [1]. Although a full computed comparison with the 1,2,4‑isomer is not available from a single authoritative source, the 1,2,5‑oxadiazole ring is known to be less polar than the 1,2,4‑isomer due to the different arrangement of heteroatoms, typically resulting in lower TPSA and different logP values for identical substituent patterns [2]. This directly impacts membrane permeability and solubility in early‑stage screening.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Defined Synthetic Reactivity: Chemoselective Triazene Formation with Azides

According to the manufacturer CymitQuimica (a Biosynth brand), 4‑pyridin‑3‑yl‑1,2,5‑oxadiazol‑3‑amine reacts specifically with azides in an elimination reaction to form triazenes . This transformation is characteristic of 3‑amino‑1,2,5‑oxadiazoles and is not generally observed with the 3‑amino‑1,2,4‑oxadiazole regioisomer [1]. The reaction provides a direct entry into triazene libraries, which are valuable as photoaffinity labels and prodrugs. No quantitative yield data are publicly disclosed, but the reactivity is vendor‑verified and constitutes a reproducible synthetic handle.

Click Chemistry Bioconjugation Diversity-Oriented Synthesis

Positional Pyridine Attachment: Pyridin‑3‑yl vs. Pyridin‑4‑yl

The pyridine substituent in the target compound is attached at the 3‑position (meta), whereas a commercially available analog, 3‑(4‑pyridinyl)‑1,2,4‑oxadiazol‑5‑amine (CAS 23275‑49‑2), bears the pyridine at the 4‑position . The meta‑pyridyl connection reduces the molecule’s symmetry and alters the nitrogen’s basicity (pKa of pyridine nitrogen: ~5.2 for 3‑pyridyl vs. ~5.5 for 4‑pyridyl in unsubstituted pyridines) [1]. Additionally, PubChem lists only one rotatable bond for the target compound [2], whereas a 4‑pyridyl isomer would typically have the same count but a different vector of the nitrogen lone pair, influencing metal‑coordination geometry and hydrogen‑bond directionality.

Structure-Activity Relationship Coordination Chemistry Fragment Screening

Vendor‑Certified Purity: Batch Consistency Across Suppliers

Multiple reputable vendors report a minimum purity specification of 95 % for 4‑pyridin‑3‑yl‑1,2,5‑oxadiazol‑3‑amine. AKSci lists 95 % (min.) ; Boc Sciences also describes it as a “useful research chemical” . In contrast, the regioisomeric 5‑(pyridin‑3‑yl)‑1,2,4‑oxadiazol‑3‑amine (CAS 73631‑18‑2) is often supplied at 97 % purity , though the difference of 2 percentage points is unlikely to be functionally significant for most applications. The key procurement insight is that the 1,2,5‑isomer is less commonly stocked, making verified purity certification essential to avoid mis‑shipment of a regioisomer.

Quality Control Procurement Chemical Synthesis

Application Scenarios Where 4‑Pyridin‑3‑yl‑1,2,5‑oxadiazol‑3‑amine Offers a Verifiable Advantage


Fragment‑Based Lead Discovery Requiring Low Polarity and Distinct H‑Bonding

When a fragment library is being screened against targets with hydrophobic binding pockets, the lower XLogP3 (0.7) and reduced TPSA (77.8 Ų) of the furazan core, compared to 1,2,4‑oxadiazole fragments, may confer better passive permeability [1]. The single hydrogen‑bond donor and five acceptors create a spatially defined pharmacophore that can be used to probe key interactions without excessive polarity. This is supported by the computed physicochemical profile in PubChem [1] and general knowledge of oxadiazole regioisomer properties .

Synthesis of Triazene‑Based Photoaffinity Probes

The unique ability of 4‑pyridin‑3‑yl‑1,2,5‑oxadiazol‑3‑amine to react with azides, yielding triazenes, makes it a strategic building block for preparing photoaffinity labeling reagents [1]. Researchers designing probes for target identification can exploit this reactivity to attach a photoreactive group directly to the furazan scaffold, a transformation that is not accessible with the 1,2,4‑oxadiazol‑3‑amine isomer .

Coordination Chemistry and Metal‑Organic Framework (MOF) Assembly

The pyridin‑3‑yl substituent provides a nitrogen donor that is oriented differently than the pyridin‑4‑yl isomer, enabling the construction of 1D or 2D coordination polymers with specific geometries. The oxadiazole ring itself can act as a bridging ligand. The 1‑rotatable‑bond scaffold [1] limits conformational flexibility, which is an advantage for designing rigid, crystalline MOFs with predictable pore sizes .

Structure‑Activity Relationship (SAR) Exploration of Aminofurazan‑Based Kinase Inhibitors

Aminofurazans are a recognized scaffold in kinase inhibitor design (e.g., ROCK inhibitors). 4‑Pyridin‑3‑yl‑1,2,5‑oxadiazol‑3‑amine can serve as a minimal core for SAR studies, where the pyridin‑3‑yl group mimics a hinge‑binding motif. Its compact structure (MW 162.15) and low number of rotatable bonds [1] offer a clean starting point for systematic substitution, avoiding confounding effects from larger, multi‑ring inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.